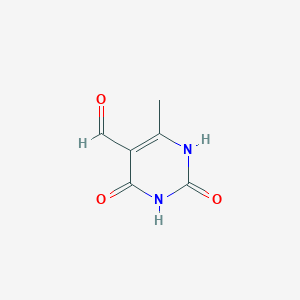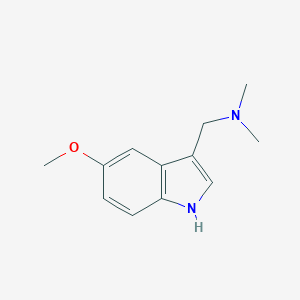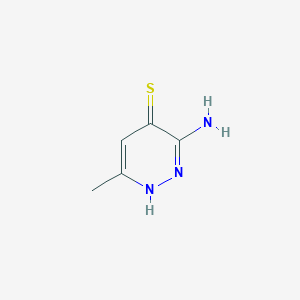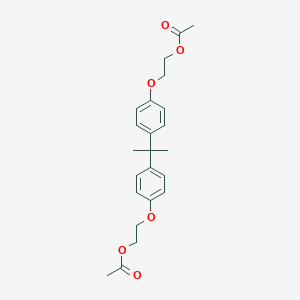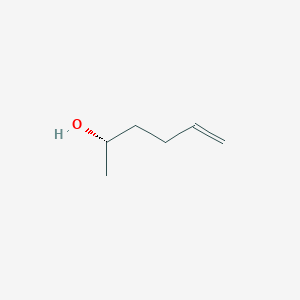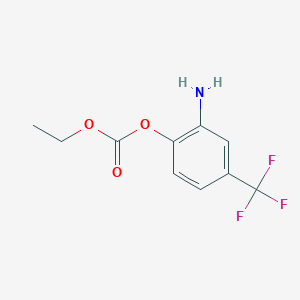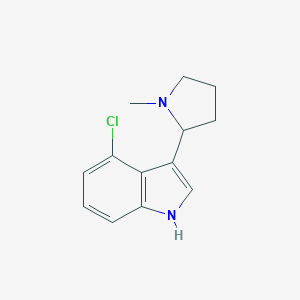
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. CP 47,497 has been the subject of extensive scientific research due to its potential therapeutic applications.
作用機序
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 acts as an agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. When 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 binds to the cannabinoid receptors, it activates a signaling pathway that leads to a variety of physiological effects. These effects include pain relief, anti-inflammatory activity, and modulation of mood and appetite.
生化学的および生理学的効果
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and other conditions. 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 has also been shown to have anti-convulsant properties, making it a potential treatment for epilepsy. Additionally, 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 has been shown to have anti-anxiety and anti-depressant effects.
実験室実験の利点と制限
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors, making it a useful tool for studying the effects of cannabinoids on the body. 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 is also relatively stable and easy to synthesize, making it a cost-effective option for research. However, there are also limitations to using 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 in lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural cannabinoids found in the body. Additionally, the use of 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 in lab experiments may not accurately reflect the effects of other cannabinoids that may be present in natural cannabis products.
将来の方向性
There are several potential future directions for research on 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497. One area of interest is the development of new drugs that target the cannabinoid receptors for the treatment of various medical conditions. 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 may also be useful in developing new diagnostic tools for the detection of cannabinoid receptor activity in the body. Additionally, further research is needed to understand the long-term effects of synthetic cannabinoids like 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 on the body, as well as their potential for abuse and addiction.
合成法
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 is synthesized by reacting 4-chloroindole-3-acetic acid with 1-methylpiperidine-2-one in the presence of a Lewis acid catalyst. The resulting product is then purified by column chromatography.
科学的研究の応用
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 has been used extensively in scientific research to understand the mechanism of action of cannabinoids. It has been used to study the cannabinoid receptors in the brain and their role in pain, inflammation, and other physiological processes. 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 has also been used to develop new drugs that target the cannabinoid receptors for the treatment of various medical conditions.
特性
CAS番号 |
19137-84-9 |
|---|---|
製品名 |
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole |
分子式 |
C13H15ClN2 |
分子量 |
234.72 g/mol |
IUPAC名 |
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C13H15ClN2/c1-16-7-3-6-12(16)9-8-15-11-5-2-4-10(14)13(9)11/h2,4-5,8,12,15H,3,6-7H2,1H3 |
InChIキー |
ROUPHMNZHLBCGO-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CNC3=C2C(=CC=C3)Cl |
正規SMILES |
CN1CCCC1C2=CNC3=C2C(=CC=C3)Cl |
同義語 |
4-Chloro-3-(1-methyl-2-pyrrolidinyl)-1H-indole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





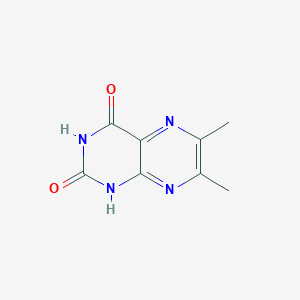
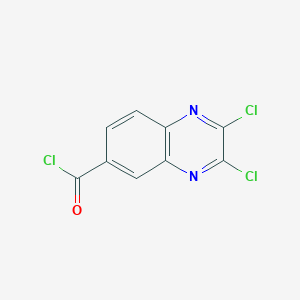
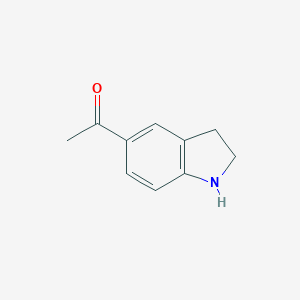
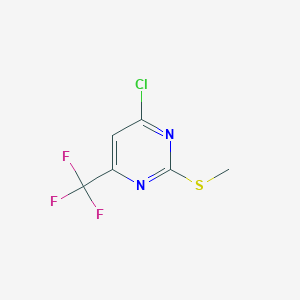

![1H-Pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B96127.png)
